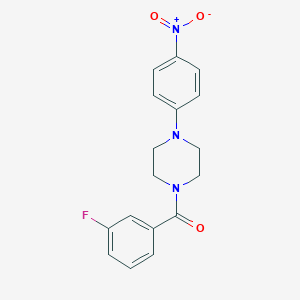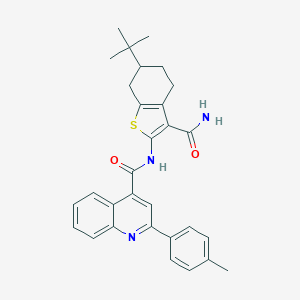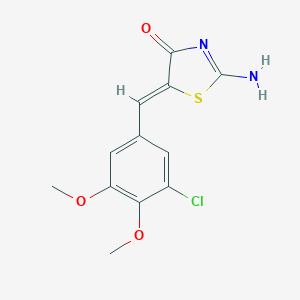![molecular formula C20H20N2O4 B330682 5-METHYL-N-[(3-{[(5-METHYLFURAN-2-YL)FORMAMIDO]METHYL}PHENYL)METHYL]FURAN-2-CARBOXAMIDE](/img/structure/B330682.png)
5-METHYL-N-[(3-{[(5-METHYLFURAN-2-YL)FORMAMIDO]METHYL}PHENYL)METHYL]FURAN-2-CARBOXAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-(benzene-1,3-diyldimethanediyl)bis(5-methylfuran-2-carboxamide) is a synthetic organic compound with the molecular formula C20H20N2O4 and a molecular weight of 352.4 g/mol. This compound is characterized by its unique structure, which includes a benzene ring connected to two furan rings via methylene bridges, each furan ring being substituted with a carboxamide group.
Méthodes De Préparation
The synthesis of N,N’-(benzene-1,3-diyldimethanediyl)bis(5-methylfuran-2-carboxamide) typically involves multi-step organic reactions. The general synthetic route includes the following steps:
Formation of the Benzene Core: The benzene core is prepared through standard aromatic substitution reactions.
Attachment of Methylene Bridges: Methylene bridges are introduced via alkylation reactions.
Formation of Furan Rings: The furan rings are synthesized through cyclization reactions involving appropriate precursors.
Introduction of Carboxamide Groups:
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Analyse Des Réactions Chimiques
N,N’-(benzene-1,3-diyldimethanediyl)bis(5-methylfuran-2-carboxamide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the carboxamide groups to amine groups.
Substitution: The compound can undergo substitution reactions, particularly at the furan rings, using electrophilic or nucleophilic reagents.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures and pressures. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
N,N’-(benzene-1,3-diyldimethanediyl)bis(5-methylfuran-2-carboxamide) has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of N,N’-(benzene-1,3-diyldimethanediyl)bis(5-methylfuran-2-carboxamide) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
N,N’-(benzene-1,3-diyldimethanediyl)bis(5-methylfuran-2-carboxamide) can be compared with other similar compounds, such as:
N,N’-(benzene-1,3-diyldimethanediyl)bis[2-(5-methylfuran-2-yl)quinoline-4-carboxamide]: Similar structure but with quinoline rings instead of furan rings.
N,N’-(benzene-1,3-diyldimethanediyl)bis(5-methylfuran-2-carboxamide): Variants with different substituents on the furan rings.
The uniqueness of N,N’-(benzene-1,3-diyldimethanediyl)bis(5-methylfuran-2-carboxamide) lies in its specific structure and functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C20H20N2O4 |
|---|---|
Poids moléculaire |
352.4 g/mol |
Nom IUPAC |
5-methyl-N-[[3-[[(5-methylfuran-2-carbonyl)amino]methyl]phenyl]methyl]furan-2-carboxamide |
InChI |
InChI=1S/C20H20N2O4/c1-13-6-8-17(25-13)19(23)21-11-15-4-3-5-16(10-15)12-22-20(24)18-9-7-14(2)26-18/h3-10H,11-12H2,1-2H3,(H,21,23)(H,22,24) |
Clé InChI |
MOPPJDASBFTTRB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(O1)C(=O)NCC2=CC(=CC=C2)CNC(=O)C3=CC=C(O3)C |
SMILES canonique |
CC1=CC=C(O1)C(=O)NCC2=CC(=CC=C2)CNC(=O)C3=CC=C(O3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[4-(ALLYLOXY)-3-CHLORO-5-METHOXYPHENYL]METHYLENE}-5-METHYL-2-(4-METHYLPHENYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE](/img/structure/B330603.png)


![3-(benzylsulfanyl)-5-[(4-chlorophenoxy)methyl]-4-phenyl-4H-1,2,4-triazole](/img/structure/B330608.png)
![10-[2-(4-CHLOROPHENYL)ACETYL]-3,3-DIMETHYL-11-(5-METHYL-2-FURYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE](/img/structure/B330612.png)
![1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-phenylbutan-1-one](/img/structure/B330613.png)
![1,4-Bis[3-(2-furyl)acryloyl]-2,5-dimethylpiperazine](/img/structure/B330614.png)


![4-{3-[(2-fluorobenzyl)oxy]-4-methoxybenzylidene}-2-{4-nitrophenyl}-1,3-oxazol-5(4H)-one](/img/structure/B330618.png)
![6-[4-(Benzyloxy)-3-chloro-5-ethoxyphenyl]-3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B330619.png)
![2-(4-ethylphenyl)-N-[2-(4-{[2-(4-ethylphenyl)-4-quinolinyl]carbonyl}-1-piperazinyl)ethyl]-4-quinolinecarboxamide](/img/structure/B330620.png)
![2-(4-chloro-2-methylphenoxy)-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B330621.png)
